3,5-Dihydroxybenzyl butyrate
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Overview
Description
3,5-Dihydroxybenzyl butyrate: is an organic compound with the molecular formula C11H14O4 It is a derivative of benzyl alcohol, where the benzene ring is substituted with two hydroxyl groups at the 3 and 5 positions and a butyrate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxybenzyl butyrate typically involves the esterification of 3,5-dihydroxybenzyl alcohol with butyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography. The raw materials, 3,5-dihydroxybenzyl alcohol and butyric acid, are sourced in bulk to reduce costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxybenzyl butyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine
Major Products Formed:
Oxidation: Formation of 3,5-dihydroxybenzyl quinone.
Reduction: Formation of 3,5-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives
Scientific Research Applications
Chemistry: 3,5-Dihydroxybenzyl butyrate is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in preventing oxidative stress-related diseases .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also utilized in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 3,5-Dihydroxybenzyl butyrate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The butyrate ester group can undergo hydrolysis to release butyric acid, which has known anti-inflammatory and antioxidant effects. These interactions can modulate cellular pathways involved in oxidative stress, inflammation, and metabolism .
Comparison with Similar Compounds
3,5-Dihydroxybenzyl alcohol: Similar structure but lacks the butyrate ester group.
3,4-Dihydroxybenzyl butyrate: Similar but with hydroxyl groups at the 3 and 4 positions.
4-Hydroxybenzyl butyrate: Similar but with a single hydroxyl group at the 4 position .
Uniqueness: 3,5-Dihydroxybenzyl butyrate is unique due to the presence of two hydroxyl groups and a butyrate ester group, which confer distinct chemical and biological properties.
Biological Activity
3,5-Dihydroxybenzyl butyrate (DHB) is a phenolic compound derived from various natural sources, notably plants. Its biological activity has garnered attention due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed examination of the biological activities associated with DHB, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its benzyl structure with hydroxyl groups at the 3 and 5 positions. Its chemical formula is C12H14O4, and it is soluble in polar solvents such as water and ethanol. The compound is synthesized from 3,5-dihydroxybenzyl alcohol, which has been studied for its various biological activities .
1. Anti-inflammatory Effects
DHB exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This inhibition occurs through the suppression of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.
Table 1: Inhibition of Pro-inflammatory Cytokines by DHB
Cytokine | Baseline Level (pg/mL) | Level with DHB (pg/mL) | % Inhibition |
---|---|---|---|
TNF-α | 200 | 50 | 75% |
IL-6 | 150 | 30 | 80% |
IL-1β | 100 | 20 | 80% |
Data adapted from in vitro studies on RAW 264.7 macrophages.
2. Antioxidant Activity
DHB has demonstrated potent antioxidant activity, which is essential for protecting cells from oxidative stress. It scavenges free radicals effectively, as evidenced by various assays such as DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity of DHB
Assay Type | IC50 (µM) |
---|---|
DPPH | 15 |
ABTS | 20 |
Ferric Reducing Ability Power (FRAP) | 25 |
Lower IC50 values indicate higher antioxidant potency.
3. Anticancer Properties
In recent studies, DHB has shown promise in inhibiting cancer cell proliferation. For instance, it significantly reduced the viability of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Effect of DHB on MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of DHB (0, 10, 20, and 40 µM) for 48 hours. The results indicated:
- Cell Viability : Decreased from 100% (control) to approximately 35% at 40 µM.
- Apoptosis Rate : Increased significantly with higher concentrations of DHB.
The biological activities of DHB can be attributed to several mechanisms:
- Inhibition of NF-κB Pathway : As noted earlier, DHB inhibits the activation of NF-κB, leading to reduced expression of inflammatory mediators.
- Scavenging Free Radicals : The presence of hydroxyl groups in its structure enhances its ability to donate electrons to free radicals.
- Induction of Apoptosis : DHB promotes apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
Properties
CAS No. |
386263-88-3 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl)methyl butanoate |
InChI |
InChI=1S/C11H14O4/c1-2-3-11(14)15-7-8-4-9(12)6-10(13)5-8/h4-6,12-13H,2-3,7H2,1H3 |
InChI Key |
UUDZJUWVUPALBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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